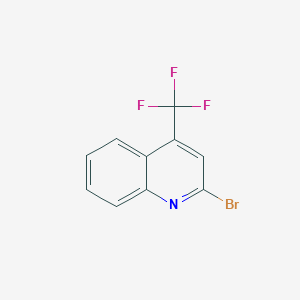

2-Bromo-4-(trifluoromethyl)quinoline

Beschreibung

Emphasis on Heterocyclic Chemistry Significance

Heterocyclic chemistry is a vast and vital field that has a profound impact on various scientific disciplines, most notably in the development of pharmaceuticals. The unique three-dimensional structures and electronic properties of heterocyclic compounds enable them to engage in specific interactions with biological macromolecules like enzymes and receptors, forming the basis for many therapeutic agents. researchgate.netnih.gov

The incorporation of fluorine atoms, particularly in the form of a trifluoromethyl group, into these heterocyclic scaffolds is a well-established strategy in modern drug design. mdpi.com The trifluoromethyl group possesses unique properties that can significantly alter a molecule's profile:

Increased Lipophilicity : The CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes. mdpi.com

Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the CF3 group resistant to metabolic degradation, which can prolong the biological half-life of a drug. mdpi.com

Altered Electronic Properties : As a strong electron-withdrawing group, the CF3 group can influence the acidity or basicity of nearby functional groups and modulate the electronic landscape of the entire molecule.

Enhanced Binding Affinity : The unique steric and electronic nature of the trifluoromethyl group can lead to stronger and more selective interactions with biological targets. mdpi.com

Trifluoromethylated quinolines, therefore, represent a powerful combination of a proven heterocyclic scaffold with the advantageous properties of the trifluoromethyl group. These compounds are versatile building blocks in organic synthesis, allowing for the construction of complex molecules with potential therapeutic applications. researchgate.netrsc.org

Contextualization of Quinoline (B57606) Derivatives in Academic Research

Quinoline and its derivatives have been a subject of extensive academic research for over a century, owing to their rich chemistry and diverse biological activities. orientjchem.orgrsc.org The quinoline core is present in a wide array of natural alkaloids, such as quinine, which has been a cornerstone in the treatment of malaria for centuries. nih.govrsc.org This has inspired generations of chemists to explore the synthesis and application of novel quinoline derivatives.

In academic research, quinoline derivatives are recognized for their broad spectrum of pharmacological activities, including:

Anticancer orientjchem.org

Antimicrobial rsc.orgontosight.ai

Anti-inflammatory nih.govorientjchem.org

Antiviral orientjchem.orgnih.gov

The versatility of the quinoline ring allows for functionalization at various positions, enabling chemists to fine-tune the molecule's properties to achieve desired biological effects. orientjchem.orgnumberanalytics.com The development of new synthetic methodologies, such as metal-catalyzed cross-coupling reactions and multicomponent reactions, has further expanded the chemical space accessible to researchers, leading to the creation of extensive libraries of quinoline-based compounds for high-throughput screening and drug discovery programs. numberanalytics.comorganic-chemistry.org The study of compounds like 2-Bromo-4-(trifluoromethyl)quinoline is central to this effort, as it serves as a key intermediate for synthesizing more complex and potentially bioactive molecules. researchgate.net

Interactive Data Tables

Table 1: Properties of Selected Trifluoromethylated Quinolines

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 2-(Trifluoromethyl)quinoline (B1226531) | C10H6F3N | 197.16 | 58-62 |

| This compound | C10H5BrF3N | 276.05 | 56-57 |

| 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline | C10H4BrF4N | 294.04 | 96-98 |

Data sourced from publicly available chemical databases. echemi.comechemi.comsigmaaldrich.com

Table 2: Pharmacological Relevance of the Quinoline Scaffold

| Therapeutic Area | Example of Quinoline-Based Drug | Primary Function |

| Antimalarial | Chloroquine, Mefloquine | Treatment of malaria |

| Antibacterial | Ciprofloxacin | Broad-spectrum antibiotic |

| Anticancer | Camptothecin, Topotecan | Topoisomerase inhibitor |

| Antipsychotic | Aripiprazole | Treatment of schizophrenia and bipolar disorder |

| Anti-inflammatory/Antiasthmatic | Montelukast | Leukotriene receptor antagonist |

This table provides examples of the diverse applications of the quinoline core in medicine. nih.govrsc.orgnih.gov

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-4-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5BrF3N/c11-9-5-7(10(12,13)14)6-3-1-2-4-8(6)15-9/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKANUNDNTIXZFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50456316 | |

| Record name | 2-bromo-4-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590372-17-1 | |

| Record name | 2-Bromo-4-(trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=590372-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-bromo-4-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50456316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Mechanisms of 2 Bromo 4 Trifluoromethyl Quinoline

Classical Quinoline (B57606) Synthesis Adaptations

Classical methods for quinoline synthesis, developed over a century ago, remain fundamental in heterocyclic chemistry. nih.govnih.gov While direct applications of these methods to the synthesis of 2-Bromo-4-(trifluoromethyl)quinoline are not extensively documented, their general principles can be adapted to form the target molecule.

Pfitzinger Reaction Protocols and Mechanistic Insights

The Pfitzinger reaction is a versatile method for synthesizing quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound in the presence of a base. bohrium.comnih.gov For the synthesis of a precursor to this compound, a modification of the Pfitzinger reaction could be envisioned using an appropriate bromo-substituted isatin and a trifluoromethyl-containing carbonyl compound.

Reaction Mechanism: The generally accepted mechanism of the Pfitzinger reaction involves the following key steps: bohrium.com

Hydrolysis of Isatin: The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in the isatin ring to form an intermediate keto-acid.

Condensation: The carbonyl group of the opened isatin intermediate then condenses with the enolizable carbonyl compound. In a hypothetical synthesis of a precursor to the target molecule, this would involve a trifluoromethyl ketone.

Cyclization and Dehydration: Intramolecular cyclization followed by dehydration leads to the formation of the quinoline-4-carboxylic acid.

A plausible, though not explicitly documented, pathway to a precursor of this compound could involve the reaction of a bromo-substituted isatin with a trifluoromethyl ketone. The resulting quinoline-4-carboxylic acid would then require further transformation, such as decarboxylation and subsequent bromination at the 2-position, to yield the final product. A study on the synthesis of 2-(4-Bromophenyl)quinoline-4-carboxylic acid utilized the Pfitzinger reaction between isatin and 4-bromoacetophenone in the presence of a base. nih.gov This demonstrates the feasibility of incorporating a bromo-substituent through this classical method.

Skraup Synthesis Modifications and Reaction Pathways

The Skraup synthesis is a well-established method for producing quinolines by heating an aniline (B41778) derivative with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.orgnumberanalytics.com The reaction is known for its often harsh conditions. nih.gov To synthesize this compound via a modified Skraup approach, a brominated aniline and a trifluoromethyl-containing glycerol derivative or an α,β-unsaturated aldehyde/ketone would be required. organicreactions.org

Reaction Mechanism: The Skraup reaction mechanism is generally understood to proceed as follows: iipseries.org

Acrolein Formation: Glycerol is dehydrated by sulfuric acid to form acrolein.

Michael Addition: The aniline derivative undergoes a Michael addition to the acrolein.

Cyclization and Dehydration: The resulting intermediate undergoes acid-catalyzed cyclization and dehydration to form a dihydroquinoline.

Oxidation: The dihydroquinoline is then oxidized to the corresponding quinoline.

For the synthesis of this compound, a hypothetical starting material could be a 3-bromoaniline (B18343) derivative. The trifluoromethyl group would need to be introduced via a modified α,β-unsaturated carbonyl component. The harsh, acidic conditions of the Skraup reaction can sometimes lead to uncontrolled reactions and the formation of byproducts, making it a less favored method for complex, functionalized molecules. nih.gov

Advanced Coupling and Annulation Strategies

Modern synthetic chemistry has seen the development of powerful transition-metal-catalyzed reactions that offer milder conditions and greater functional group tolerance compared to classical methods.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis. While often used for the functionalization of a pre-existing quinoline ring, they can also be employed in the construction of the quinoline core itself. A relevant example is the synthesis of 4,8-dibromo-2-(trifluoromethyl)quinoline, which starts from 2-bromoaniline (B46623) and ethyl trifluoroacetoacetate. nih.gov The cyclization is followed by bromination with phosphoryl bromide to yield the dibrominated product.

A palladium-catalyzed Sonogashira reaction has been successfully applied to various brominated 2-trifluoromethylquinolines to introduce alkynyl substituents. nih.gov This highlights the utility of the bromo-substituent as a handle for further functionalization.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Pd(OAc)₂ | XPhos | K₂CO₃ | Toluene/H₂O | 100 | 95 | nih.gov |

| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene/H₂O | 100 | 95 | nih.gov |

Table 1: Conditions for Palladium-Catalyzed Sonogashira Reaction of Brominated 2-trifluoromethylquinolines.

Rhodium-Catalyzed Annulation Reactions

Rhodium-catalyzed reactions, particularly those involving C-H activation and annulation, have emerged as powerful tools for the synthesis of heterocyclic compounds. A notable example is the rhodium-catalyzed redox-neutral [3+3] annulation between anilines and CF₃-ynones to produce 2-trifluoromethylquinolines. rsc.orgrsc.org This methodology has been successfully applied to synthesize 6-Bromo-4-phenyl-2-(trifluoromethyl)quinoline in high yield. rsc.org

Reaction Conditions: The synthesis of 6-Bromo-4-phenyl-2-(trifluoromethyl)quinoline was achieved with a yield of 86% using a rhodium catalyst. rsc.org This demonstrates the effectiveness of rhodium catalysis in constructing the bromo-trifluoromethyl-quinoline scaffold. While this example has the bromo-substituent at the 6-position, the methodology shows promise for adaptation to synthesize the 2-bromo isomer.

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |

| 4-Bromoaniline | Phenyl(trifluoromethyl)prop-2-yn-1-one | [RhCp*Cl₂]₂, AgSbF₆, Cu(OAc)₂·H₂O | DCE | 80 | 86 | rsc.org |

Table 2: Rhodium-Catalyzed Synthesis of 6-Bromo-4-phenyl-2-(trifluoromethyl)quinoline.

Emerging Synthetic Protocols

The field of quinoline synthesis is continually evolving, with new methodologies being developed to improve efficiency, sustainability, and access to novel derivatives. bohrium.commdpi.comrsc.org Recent advances include:

Photo-induced Synthesis: The use of photoredox catalysis offers a metal-free and environmentally friendly approach to quinoline synthesis. bohrium.com

Microwave-Assisted Synthesis: Microwave irradiation can significantly reduce reaction times and improve yields in classical quinoline syntheses. nih.gov

Multicomponent Reactions: One-pot multicomponent reactions are highly efficient for generating molecular diversity and have been applied to the synthesis of various quinoline derivatives. rsc.org

Domino Reactions: Tandem or domino reactions, such as the palladium-catalyzed Sonogashira–alkyne carbocyclization, provide rapid access to complex quinoline structures. rsc.org

While specific applications of these emerging protocols to the synthesis of this compound are yet to be widely reported, they represent promising avenues for future research and development in this area.

Continuous Flow Synthesis Optimizations

Continuous flow chemistry offers significant advantages over traditional batch processing for the synthesis of complex organic molecules, including improved safety, scalability, and reaction control. uc.pt The modular nature of flow systems allows for the coupling of different reactors and in-line purification, making it a versatile and efficient process. uc.pt This technology is particularly beneficial for managing exothermic reactions and handling unstable intermediates, leading to higher yields and purity. nih.gov

For the industrial-scale production of closely related compounds like 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline, continuous flow reactors have been optimized to achieve high throughput and purity. By precisely controlling parameters such as residence time, temperature, and reagent concentration, these systems minimize the formation of side products and improve heat management. This approach allows for the synthesis of kilograms of product per hour with purity levels exceeding 98%, demonstrating the robustness and efficiency of flow chemistry for manufacturing complex quinoline derivatives.

Table 1: Optimized Parameters for Continuous Flow Synthesis of a Halogenated 2-(Trifluoromethyl)quinoline (B1226531) Derivative

| Parameter | Optimized Value | Advantage |

| Residence Time | 30 minutes | Enables rapid product generation. |

| Throughput | 1.2 kg/hr | Suitable for industrial-scale production. |

| Purity (HPLC) | ≥98% | Reduces the need for extensive downstream purification. |

| Reaction Control | High | Minimizes side reactions and improves safety. |

The application of such optimized flow processes to the synthesis of this compound could similarly streamline its production, ensuring high-purity material is available for further research and application.

Multi-component Reactions for Functionalized Quinoline Derivatives

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single synthetic operation to form a complex product. researchgate.netresearchgate.net This strategy is prized for its operational simplicity, high atom economy, and the ability to rapidly generate molecular diversity with minimal by-product formation. researchgate.netrsc.org MCRs have become a cornerstone in heterocyclic chemistry for the synthesis of scaffolds such as quinolines. rsc.org

The synthesis of the quinoline core can be achieved through various MCRs, which allow for the incorporation of diverse functional groups and substitution patterns. rsc.org For instance, reactions like the Combes, Doebner-von Miller, or Friedländer syntheses can be adapted into MCR formats to construct the quinoline ring system from simple, readily available starting materials. By selecting appropriate aniline and carbonyl precursors, a wide array of substituted quinolines can be accessed. To obtain a 4-(trifluoromethyl)quinoline (B1586426) skeleton, a common MCR approach involves the condensation of an aniline with a β-ketoester containing a trifluoromethyl group, such as ethyl 4,4,4-trifluoroacetoacetate.

Table 2: Generalized Multi-component Reaction for Quinoline Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Scaffold |

| Substituted Aniline | β-Dicarbonyl Compound | (Varies) | Acid or Metal Catalyst | Functionalized Quinoline |

| 2-Aminoaryl Ketone | Methylene-Active Compound | N/A | Base or Acid Catalyst | Polysubstituted Quinoline |

These reactions provide a convergent and flexible route to complex quinoline derivatives, enabling the creation of large chemical libraries for screening in drug discovery and materials science. rsc.org The development of novel MCRs continues to be a significant area of research, holding promise for even more efficient syntheses of compounds like this compound. rsc.org

Regioselective Functionalization Techniques

Achieving the specific substitution pattern of this compound requires precise control over the regioselectivity of the functionalization reactions on the quinoline core. nih.gov The development of efficient and regioselective synthetic methods, particularly through transition metal-catalyzed C-H functionalization, is a key goal in modern organic chemistry. nih.govmdpi.com

The synthesis of this compound typically involves a multi-step sequence where the quinoline core is first constructed, followed by the selective introduction of the bromo and trifluoromethyl groups. A plausible route begins with the synthesis of 4-(trifluoromethyl)quinoline. Subsequently, a regioselective bromination is performed. The presence of the electron-withdrawing trifluoromethyl group at the C4 position influences the electronic properties of the quinoline ring, directing the substitution. Electrophilic bromination can be directed to the C3 or other positions on the carbocyclic ring, while radical or specific metal-catalyzed conditions are often required to achieve functionalization at the C2 position.

Direct C-H functionalization is an increasingly powerful tool for installing groups at specific positions without the need for pre-functionalized substrates. mdpi.com For example, methods for the direct C-H perfluoroalkylation of quinoline derivatives have been developed, allowing for the introduction of CF3 groups at the C2 position with high regioselectivity. acs.org Although the target compound has the CF3 group at C4, these studies demonstrate the principle of using tailored catalytic systems to control the site of functionalization on the quinoline scaffold. acs.org

Table 3: Examples of Regioselective Reactions on the Quinoline Ring

| Reaction Type | Reagents/Catalyst | Position Functionalized | Reference |

| C-H Arylation | Aryl Bromide, Pd(OAc)₂ | C2 | mdpi.com |

| C-H Perfluoroalkylation | Perfluoroalkyl Source, Ag Catalyst | C2 | acs.org |

| C-H Alkylation | Benzaldehyde, Ir Catalyst | C3 | mdpi.com |

The strategic combination of quinoline core synthesis followed by controlled, regioselective C-H functionalization and halogenation steps is essential for the unambiguous synthesis of this compound.

Advanced Applications in Organic Synthesis and Derivatization

Role as a Key Synthetic Intermediate

2-Bromo-4-(trifluoromethyl)quinoline serves as a crucial precursor in the construction of more complex molecular architectures. Its utility stems from the ability to selectively functionalize the quinoline (B57606) core, leveraging the reactivity of the carbon-bromine bond. This intermediate is instrumental in synthesizing a variety of substituted quinolines, which are core structures in many biologically active compounds. researchgate.netbeilstein-archives.org The presence of the trifluoromethyl group often enhances the biological efficacy of the final molecules by altering their lipophilicity, metabolic stability, and binding affinity to target proteins. researchgate.netmdpi.com

Synthetic strategies often begin with the construction of the core 4-(trifluoromethyl)quinoline (B1586426) ring system, for example, through the Friedländer annulation of substituted 2-trifluoroacetyl anilines with carbonyl compounds. researchgate.net Subsequent bromination yields the target intermediate, primed for further diversification. This compound is a cornerstone for creating libraries of novel chemical entities for drug discovery and materials science, enabling systematic exploration of structure-activity relationships. beilstein-archives.org

Strategies for Functional Group Interconversion

The bromine atom at the C2 position of this compound is the primary site for synthetic elaboration, most notably through palladium-catalyzed cross-coupling reactions. These reactions allow for the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a vast array of derivatives.

Suzuki-Miyaura Coupling: This reaction is widely used to introduce aryl or heteroaryl substituents at the 2-position. The coupling of this compound with various boronic acids proceeds efficiently in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org The reactivity of organohalides in Suzuki couplings typically follows the order I > OTf > Br >> Cl, making the bromo-substituent an ideal reactive handle. wikipedia.orgnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O (4:1) | 90 | 80–92 | |

| Pd(OAc)₂/PCy₃ | Various | Various | Room Temp | Good | organic-chemistry.org |

This table presents generalized conditions for Suzuki-Miyaura reactions involving aryl bromides.

Heck Reaction: The Heck reaction facilitates the coupling of the bromoquinoline with alkenes to form substituted alkenes. wikipedia.orgorganic-chemistry.org This palladium-catalyzed process involves the reaction of the unsaturated halide with an alkene in the presence of a base, leading to the formation of a new C-C bond with high trans selectivity. wikipedia.orgorganic-chemistry.orgmdpi.com

Buchwald-Hartwig Amination: This powerful method enables the formation of C-N bonds by coupling this compound with a wide range of primary and secondary amines. wikipedia.orgorganic-chemistry.orglibretexts.org This reaction has significantly expanded the ability to synthesize aryl amines, which are prevalent in pharmaceuticals. wikipedia.org For instance, 2-(aryl/heteroaryl)-6-bromo-4-trifluoromethyl-quinolines can be reacted with morpholine (B109124) or pyrrolidine (B122466) via Buchwald-Hartwig amination to produce new derivatives in good yields (60-88%). rsc.org The choice of palladium catalyst, ligand, and base is crucial for achieving high efficiency and selectivity. nih.gov

The trifluoromethyl (CF₃) group is one of the most stable and robust functionalities in organic chemistry. nih.gov Its incorporation into organic molecules often enhances bioactivity by modifying the molecule's pharmacological profile. researchgate.net The strong electron-withdrawing nature and the inertness of the carbon-fluorine bonds make the CF₃ group generally unreactive under standard synthetic conditions. mdpi.com

Direct chemical modification of the trifluoromethyl group on an aromatic ring is challenging and not a common synthetic strategy. wikipedia.org Instead, its influence is primarily electronic and steric. The CF₃ group on the quinoline ring enhances stability, as demonstrated in studies where non-trifluoromethylated analogs were found to be extremely sensitive to atmospheric oxygen, while the CF₃-containing counterparts were stable and storable. nih.gov This stability is attributed to the strong inductive withdrawing effect of the group. nih.gov Therefore, "modulation" in this context typically refers to leveraging the electronic properties of the CF₃ group to direct reactions elsewhere on the quinoline scaffold, rather than chemically altering the CF₃ group itself. The focus remains on reactions at other sites, such as the bromine atom, where the CF₃ group's presence can influence reactivity and regioselectivity.

Derivatization for Novel Chemical Entities

Starting from this compound, a variety of poly-substituted quinoline frameworks can be constructed. researchgate.net Sequential cross-coupling reactions are a powerful strategy. For example, after a Suzuki coupling at the C2 position, other positions on the quinoline ring can be functionalized if they bear other halogen atoms. The differential reactivity of halogens (I > Br > Cl) can be exploited for selective, stepwise functionalization. nih.gov

One approach involves using a di- or tri-halogenated quinoline precursor. For example, a tribrominated 2-(trifluoromethyl)quinoline (B1226531) can undergo palladium-catalyzed Sonogashira reactions to yield tris-alkynylated products in a single step. nih.gov Similarly, starting with 2-aryl-4-chloro-3-iodoquinolines, a one-pot Suzuki-Miyaura cross-coupling with an excess of arylboronic acid can yield 2,3,4-triarylquinolines. nih.gov These methods provide efficient access to complex, highly decorated quinoline structures from readily available starting materials. rsc.org

Table 2: Examples of Poly-substituted Quinoline Synthesis

| Starting Material | Reagents | Product Type | Reference |

|---|---|---|---|

| 3,4,8-Tribromo-2-(trifluoromethyl)quinoline | Various Alkynes, Pd Catalyst | Tris-alkynylated quinolines | nih.gov |

| 2-Aryl-4-chloro-3-iodoquinolines | Arylboronic acids, Pd Catalyst | 2,3,4-Triarylquinolines | nih.gov |

Quinolone structures, which feature a carbonyl group in the quinoline ring, are another important class of derivatives accessible from this compound. While direct conversion might be complex, the bromo-substituent can be replaced by a hydroxyl group or a precursor that can be converted to a carbonyl. For instance, 2-quinolones can be converted to 2-chloroquinolines using POCl₃, suggesting the reverse reaction is plausible under certain hydrolytic conditions. nih.gov

More commonly, the bromoquinoline intermediate is used to build more complex conjugates. For example, after replacing the bromine with a suitable functional group (e.g., an amine via Buchwald-Hartwig reaction), this new functionality can be used as an anchor point for conjugation. A series of new fluorinated quinoline analogs have been synthesized by reacting a 4-hydroxyquinoline (B1666331) intermediate with various substituted benzoic acids to form ester conjugates. nih.gov This demonstrates a general strategy where the core quinoline structure, derived from intermediates like this compound, is linked to other chemical moieties to create hybrid molecules with potentially enhanced or novel properties. nih.gov

Catalytic Applications and Ligand Design

Transition Metal Catalysis Involving 2-Bromo-4-(trifluoromethyl)quinoline Scaffolds

The this compound scaffold is a highly effective substrate in transition metal-catalyzed cross-coupling reactions. The presence of a carbon-bromine bond at the C2 position provides a reactive site for catalysts, primarily those based on palladium, to facilitate the formation of new carbon-carbon and carbon-heteroatom bonds. The trifluoromethyl group at the C4 position significantly influences the electronic properties of the quinoline (B57606) ring, enhancing its reactivity in these transformations.

One of the most prominent applications is in the Suzuki-Miyaura cross-coupling reaction. researchgate.net This reaction involves the coupling of the bromoquinoline with an organoboron compound, such as a phenylboronic acid, in the presence of a palladium catalyst and a base. researchgate.net The high reactivity of the C-I bond is often exploited for selective, sequential substitutions in dihaloquinolines, but the C-Br bond is also readily activated. nih.gov For instance, dichlorobis(triphenylphosphine)palladium(II) has been successfully used to catalyze the Suzuki-Miyaura coupling of bromoquinolines with various substituted phenylboronic acids, yielding the corresponding aryl-quinolines in high yields. researchgate.net The reaction of this compound in such a setup would allow for the introduction of a wide array of aryl or heteroaryl substituents at the 2-position, creating complex molecular architectures.

The general mechanism for these palladium-catalyzed reactions involves an oxidative addition of the palladium(0) catalyst to the carbon-bromine bond of the quinoline, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the final product and regenerate the catalyst. The efficiency and success of these coupling reactions enable the synthesis of diverse libraries of substituted quinolines for various applications.

| Reaction Type | Catalyst System (Example) | Reactants | Product Type |

| Suzuki-Miyaura Coupling | PdCl₂(PPh₃)₂ / Base | This compound + Arylboronic Acid | 2-Aryl-4-(trifluoromethyl)quinoline |

| Heck Reaction | Palladium Catalyst / Base | This compound + Alkene | 2-Alkenyl-4-(trifluoromethyl)quinoline |

| Sonogashira Coupling | Palladium & Copper Catalysts / Base | This compound + Terminal Alkyne | 2-Alkynyl-4-(trifluoromethyl)quinoline |

| Buchwald-Hartwig Amination | Palladium Catalyst / Base | This compound + Amine | 2-Amino-4-(trifluoromethyl)quinoline |

Development of Chiral Ligands Containing Quinoline Motifs

The quinoline ring system is a privileged scaffold in the design of chiral ligands for asymmetric catalysis. thieme-connect.comthieme-connect.combgu.ac.il Its rigid, planar structure and the presence of a nitrogen atom for coordination make it an ideal backbone for creating a well-defined chiral environment around a metal center. thieme-connect.com The development of these ligands is a significant area of research, aiming to generate enantiomerically pure compounds for pharmaceutical and biological applications. thieme-connect.combgu.ac.il

Several classes of chiral ligands incorporating the quinoline motif have been synthesized, including Schiff bases, oxazolinyl-quinolines, and P,N-type ligands. thieme-connect.com

Schiff Base Ligands: These are often prepared through the condensation of a quinoline aldehyde (e.g., 2-quinolylaldehyde) with a chiral amine, such as 1,1'-binaphthyldiamine. thieme-connect.com

Oxazolinyl-Type Ligands: Chiral oxazolinylquinoline ligands can be synthesized from 2-cyanoquinoline and a suitable chiral amino alcohol, mediated by a Lewis acid like zinc chloride. thieme-connect.com

The this compound molecule serves as a versatile precursor for novel chiral ligands. The bromine atom at the C2 position can be readily displaced or transformed through the transition metal-catalyzed reactions described previously. This allows for the attachment of various chiral auxiliaries or other coordinating groups. For example, a Suzuki coupling could introduce a chiral biaryl group, or a Buchwald-Hartwig amination could attach a chiral amine, leading to new classes of N,N- or P,N-ligands. The synthetic accessibility of such ligands allows for fine-tuning of their steric and electronic properties to optimize enantioselectivity in a wide range of asymmetric reactions, including hydrogenations, cycloadditions, and C-H bond functionalization. thieme-connect.comresearchgate.netnih.gov

| Ligand Type | Synthesis Precursor (Example) | Key Synthetic Step | Potential Application |

| Chiral Schiff Base | 2-Quinolylaldehyde + Chiral Diamine | Condensation | 1,3-Dipolar Cycloadditions |

| Chiral Oxazolinylquinoline | 2-Cyanoquinoline + Chiral Amino Alcohol | Cyclization | Asymmetric Allylic Alkylations |

| Chiral Biaryl Quinoline | 2-Bromoquinoline + Chiral Boronic Acid | Suzuki Coupling | Enantioselective Aza-Friedel–Crafts Reaction |

Green Chemistry Approaches in Quinoline Synthesis

Traditional methods for quinoline synthesis, such as the Skraup, Doebner-von Miller, and Friedländer reactions, often require harsh conditions, including high temperatures and the use of strong acids, toxic reagents, and volatile organic solvents. researchgate.nettandfonline.com These drawbacks have spurred the development of more environmentally friendly and sustainable "green" methodologies. researchgate.netmdpi.com

Green chemistry approaches focus on minimizing waste, reducing energy consumption, and using less hazardous materials. researchgate.net Key strategies that have been successfully applied to quinoline synthesis include:

Use of Greener Solvents: Replacing toxic organic solvents with environmentally benign alternatives like water, ethanol (B145695), or polyethylene (B3416737) glycol (PEG) is a common approach. tandfonline.comresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter times and under solvent-free conditions. researchgate.netmdpi.com For example, the Skraup synthesis has been adapted using microwave heating with glycerol (B35011) in the presence of sulfuric acid. tandfonline.com

Development of Reusable Catalysts: The use of heterogeneous or nanocatalysts that can be easily recovered and reused reduces waste and cost. nih.gov Examples include magnetic nanoparticles (e.g., ZrO₂/Fe₃O₄-MNPs) for the Friedländer reaction and Brønsted acid-functionalized graphitic carbon nitride (g-C₃N₄). researchgate.netnih.gov

One-Pot, Multicomponent Reactions: Combining several reaction steps into a single operation without isolating intermediates improves efficiency and reduces solvent use and waste generation. tandfonline.com

Solvent-Free and Catalyst-Free Conditions: Some modern protocols have been developed that proceed efficiently without the need for any solvent or external catalyst, representing an ideal green synthesis. researchgate.netnih.gov

These green approaches are not only ecologically advantageous but also often offer economic benefits through increased efficiency, reduced reaction times, and catalyst recyclability. researchgate.net

| Green Approach | Example Condition | Advantage(s) |

| Greener Solvents | Using water or ethanol as the reaction medium. researchgate.net | Reduced toxicity, lower environmental impact. |

| Microwave Irradiation | Skraup synthesis in water at 200°C for 15-20 min. tandfonline.com | Rapid reaction times, higher yields, energy efficiency. |

| Reusable Catalysts | Friedländer reaction with ZrO₂/Fe₃O₄ magnetic nanoparticles. researchgate.net | Easy separation and recycling of the catalyst. |

| One-Pot Synthesis | Three-component reaction catalyzed by p-toluenesulfonic acid (p-TSA) in water. tandfonline.com | High atom economy, reduced waste and purification steps. |

Computational Chemistry and Spectroscopic Investigations

Quantum Chemical Studies and Molecular Modeling

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), have become indispensable in characterizing quinoline (B57606) derivatives. nih.govrsc.org These computational approaches enable the precise calculation of molecular geometries, vibrational frequencies, and electronic properties, offering insights that complement experimental data. bohrium.comscirp.org

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry for its balance of accuracy and computational efficiency. nih.gov For quinoline systems, DFT calculations are routinely used to predict optimized geometries, infrared (IR) and Raman spectra, and NMR chemical shifts. dergipark.org.tr A prominent application involves the use of hybrid functionals, such as B3LYP, paired with various basis sets like 6-31G or the correlation-consistent series (cc-pVDZ, cc-pVTZ), to model the structural and electronic characteristics of substituted quinolines. nih.govdergipark.org.tr

In a detailed study of a closely related compound, 4-amino-2-methyl-8-(trifluoromethyl)quinoline, DFT calculations using the B3LYP functional were employed to perform a comprehensive analysis. dergipark.org.trdergipark.org.tr The theoretical vibrational frequencies calculated were scaled and compared with experimental FT-IR and FT-Raman spectra, showing excellent agreement and allowing for a complete assignment of the vibrational modes. dergipark.org.tr Such studies confirm the reliability of DFT in predicting the properties of complex heterocyclic systems, and similar accuracy is expected for 2-Bromo-4-(trifluoromethyl)quinoline. The calculations can elucidate the influence of both the bromo and trifluoromethyl substituents on the quinoline core's geometry and vibrational behavior. dergipark.org.trscirp.org

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). scirp.orgdergipark.org.tr The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between these two orbitals (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical reactivity, kinetic stability, and optical properties. scirp.orgresearchgate.net A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. scirp.org

For trifluoromethyl-substituted quinolines, the HOMO is typically distributed over the quinoline ring system, while the LUMO may also be localized on the aromatic core, influenced by the electron-withdrawing nature of the substituents. researchgate.net In the analogous 4-amino-2-methyl-8-(trifluoromethyl)quinoline, the calculated HOMO-LUMO energy gap provides insight into the intramolecular charge transfer possibilities within the molecule. researchgate.net The presence of a bromine atom and a trifluoromethyl group, both being electron-withdrawing, is expected to lower the energies of both the HOMO and LUMO in this compound compared to the unsubstituted quinoline, likely affecting its reactivity and electronic absorption spectrum. scirp.org

Below is a table of key quantum chemical descriptors derived from HOMO-LUMO energies and their significance.

| Descriptor | Formula | Significance |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates the capacity of a molecule to receive electrons. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power of a molecule to attract electrons to itself. |

| Electrophilicity Index (ω) | χ² / (2η) | A measure of the energy lowering due to maximal electron flow between donor and acceptor. |

Table based on principles described in scientific literature. researchgate.netuobaghdad.edu.iq

Investigation of Reaction Pathways via Computational Methods

Computational chemistry provides powerful tools to map out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. rsc.org By calculating the energies of reactants, intermediates, transition states, and products, researchers can determine the most favorable reaction pathways and understand the factors controlling selectivity and reaction rates. rsc.org DFT calculations are frequently used to elucidate mechanisms such as C-H activation, cross-coupling reactions, and cyclization processes involved in the synthesis and functionalization of quinolines. rsc.orgmdpi.com

For instance, computational studies on the Pd(II)-catalyzed C-H functionalization of quinoline N-oxides have revealed how different catalysts can favor activation at different positions (C2 vs. C8) by proceeding through distinct metallacycle intermediates. rsc.org The calculated energy barriers for each pathway can explain the experimentally observed regioselectivity. rsc.org Similarly, the mechanisms of various named reactions for quinoline synthesis, such as the Friedländer, Skraup, or Combes syntheses, have been investigated computationally to clarify the sequence of steps, including aldol (B89426) condensations and cyclizations. iipseries.orgtandfonline.comresearchgate.net For this compound, computational methods could be applied to model its own synthesis or its subsequent functionalization, predicting reactivity at various sites on the quinoline ring.

Structure-Activity Relationship (SAR) Elucidation through Computational Techniques

Understanding the relationship between a molecule's structure and its biological activity is paramount in drug discovery. oncodesign-services.com Computational techniques play a crucial role in establishing Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR). ijprajournal.com These methods aim to correlate a molecule's structural or physicochemical properties with its observed biological effects, such as potency or selectivity. oncodesign-services.comnih.gov

In the context of quinoline derivatives, QSAR studies have been successfully employed to design and optimize compounds with various therapeutic activities, including antimalarial, antimicrobial, and anticancer properties. nih.govnih.govresearchgate.net These studies typically involve calculating a range of molecular descriptors for a series of related compounds. ijprajournal.comresearchgate.net Descriptors can be electronic (e.g., partial charges, dipole moment, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP), and are often calculated using quantum chemical methods. nih.gov

By building statistical models that link these descriptors to biological activity, researchers can predict the activity of new, unsynthesized compounds and identify the key structural features responsible for their effects. nih.govjapsonline.com For this compound, computational SAR methods could be used to predict its potential bioactivity by comparing its calculated descriptor profile to established models for other quinoline-based agents. nih.gov Docking simulations, another computational technique, can further elucidate SAR by modeling the binding interactions between the quinoline derivative and a specific biological target, such as an enzyme or receptor, providing a structural basis for its activity. researchgate.netresearchgate.net

Biological Activities and Medicinal Chemistry Research

Enzyme Inhibition Studies

Inhibition of Cytochrome P450 Enzymes

Specific data on the inhibitory activity of 2-Bromo-4-(trifluoromethyl)quinoline against Cytochrome P450 (CYP450) enzymes are not extensively available in the current scientific literature. The CYP450 superfamily of enzymes plays a crucial role in the metabolism of a vast number of drugs, and inhibition of these enzymes can lead to significant drug-drug interactions. While various quinoline (B57606) derivatives have been studied for their effects on CYP450, detailed investigations into this specific compound are lacking.

Dihydroorotate (B8406146) Dehydrogenase (DHODH) Inhibition

Direct studies on the inhibition of dihydroorotate dehydrogenase (DHODH) by this compound are not prominently reported. However, the quinoline core is a key feature in known DHODH inhibitors. DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, making it an attractive target for the development of therapeutics for cancer, autoimmune diseases, and viral infections. uib.no

A notable DHODH inhibitor with a quinoline structure is Brequinar (BRQ). Research has shown that BRQ is a potent and selective inhibitor of DHODH. nih.gov Inhibition of DHODH by compounds like Brequinar leads to the depletion of pyrimidine nucleotides, which are essential for DNA and RNA synthesis, thereby halting cell proliferation. nih.gov The anticancer and antiviral effects of DHODH inhibition are well-documented, and this mechanism provides a strong rationale for investigating the potential of other quinoline derivatives, including this compound, as DHODH inhibitors. uib.noelifesciences.org For instance, the DHODH inhibitor (R)-HZ05 has been shown to induce cell death in mantle cell lymphoma cells in the nanomolar range. nih.gov

Antimicrobial and Antiviral Research

Activity Against Bacterial Strains

Specific data on the antibacterial activity of this compound is limited. However, the broader class of quinoline derivatives has a long history of use as antibacterial agents. The introduction of bromine and trifluoromethyl groups can significantly influence the biological activity of the parent quinoline molecule. For example, certain quinoline-2-one derivatives have demonstrated potent activity against multidrug-resistant Gram-positive bacterial strains, with Minimum Inhibitory Concentrations (MICs) as low as 0.75 μg/mL against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE). nih.govbioivt.com

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Quinoxaline derivative 1g (6-(Trifluoromethyl)-2,3-bis(bromomethyl)quinoxaline) | Gram-positive bacteria | 12.5 |

| Quinoline-2-one derivative 6c | MRSA | 0.75 |

| Quinoline-2-one derivative 6c | VRE | 0.75 |

| Quinoline-2-one derivative 6l | MRSA | 1.50 |

| Quinoline-2-one derivative 6l | VRE | 1.50 |

| Quinoline-2-one derivative 6o | MRSA | 2.50 |

| Quinoline-2-one derivative 6o | VRE | 2.50 |

Inhibition of Viral Replication

There is no specific information available regarding the inhibition of viral replication by this compound. Nevertheless, various quinoline derivatives have been investigated for their antiviral properties. For instance, a series of 2-phenylquinoline (B181262) analogues have demonstrated broad-spectrum anti-coronavirus activity, with EC50 values against HCoV-229E and HCoV-OC43 ranging from 0.2 to 9.4 μM and 0.6 to 7.7 μM, respectively. nih.gov Other quinoline derivatives have shown potent activity against enteroviruses, with some lead compounds exhibiting EC50 values of less than 1 μM and a high selectivity index. echemi.com The potent antiviral activity of the DHODH inhibitor Brequinar further highlights the potential of the quinoline scaffold in developing novel antiviral agents. guidechem.com

| Compound Class | Virus | EC50 Range (μM) |

|---|---|---|

| 2-Phenylquinoline Analogues | HCoV-229E | 0.2 - 9.4 |

| 2-Phenylquinoline Analogues | HCoV-OC43 | 0.6 - 7.7 |

| Quinoline Analogues | Enteroviruses (e.g., EV-D68, EV-A71, CVB3) | < 1 |

| Chloroquine and Hydroxychloroquine | Coronaviruses (SARS-CoV-1, SARS-CoV-2, HCoV-229E, HCoV-OC43) | 0.12 - 12 |

Anticancer Activity and Cellular Mechanisms

While specific studies on the anticancer activity and cellular mechanisms of this compound are not readily found, the quinoline core is a well-established pharmacophore in the design of anticancer agents. The presence of bromo and trifluoromethyl groups can enhance the cytotoxic potential of the molecule.

Numerous quinoline derivatives have demonstrated significant antiproliferative activity against a variety of cancer cell lines. For instance, certain novel quinoline compounds have shown potent anticancer effects, suppressing cell proliferation and modulating the cell cycle. elifesciences.orgbiomolther.org Some pyrazolo[4,3-f]quinoline derivatives have been reported to be effective in several cancer cell lines with GI50 values below 8 µM. biorxiv.org The mechanisms of action for anticancer quinolines are diverse and can include the inhibition of crucial enzymes like DHODH, which is vital for the proliferation of cancer cells. DHODH inhibition has been shown to suppress tumor growth in models of small cell lung cancer and melanoma.

| Compound Class/Derivative | Cancer Cell Line | IC50/GI50 (μM) |

|---|---|---|

| Pyrazolo[4,3-f]quinoline derivatives (1M, 2E, 2P) | Various (ACHN, HCT-15, MM231, NCI-H23, NUGC-3, PC-3) | < 8 |

| Bis-quinoline isomer 2a | HeLa | 0.14 |

| Bis-quinoline isomer 2a | HCT116, M14, HT1080 | Submicromolar |

| Bis-quinoline isomer 2b | MCF-7 | 0.3 |

| Brequinar (BRQ) | A375 (Melanoma) | 0.59 |

| Brequinar (BRQ) | A549 (Lung) | 4.1 |

Antiproliferative Effects on Cancer Cell Lines

There are no specific data, such as IC50 or GI50 values, detailing the cytotoxic or growth-inhibitory effects of this compound on any cancer cell lines.

Mechanisms of Action (e.g., Apoptosis Induction, Cell Cycle Arrest)

The molecular mechanisms through which this compound might exert any antiproliferative effects have not been elucidated. There is no research on its capacity to induce programmed cell death (apoptosis) or to halt the cell division cycle.

Structure-Activity Relationship (SAR) Analyses in Biological Contexts

Without data on the compound itself or a series of its direct analogs, no structure-activity relationship analyses have been performed.

Influence of Substituents on Biological Potency

While general SAR principles for quinolines exist, the specific influence of the 2-bromo and 4-trifluoromethyl substituents in this precise arrangement on biological potency has not been studied.

Molecular Docking Studies for Target Interactions

No molecular docking or modeling studies have been published that predict or analyze the potential interactions of this compound with any biological targets, such as enzymes or receptors.

Future Research Directions and Research Challenges

Exploration of Novel Synthetic Routes

Key research goals include:

Development of Convergent Synthetic Strategies: Designing pathways where complex fragments are synthesized separately and then combined in the final steps can significantly improve efficiency and allow for greater structural diversity.

C-H Activation/Functionalization Approaches: Direct C-H functionalization to build the quinoline (B57606) core from simpler precursors represents a highly atom-economical approach, avoiding the need for pre-functionalized starting materials. nih.gov

Flow Chemistry and Automation: Implementing continuous flow technologies could enable safer, more scalable, and highly controlled production of 2-bromo-4-(trifluoromethyl)quinoline, minimizing reaction times and improving reproducibility.

Biocatalysis: Exploring enzymatic transformations for key synthetic steps could offer unparalleled selectivity and milder reaction conditions, aligning with the principles of green chemistry.

A promising avenue involves the use of readily available aliphatic amino carboxylic acids to construct fused tricyclic quinoline frameworks, which could be adapted for the synthesis of the target compound. orientjchem.orgscispace.com For instance, the Friedländer reaction, a classic method for quinoline synthesis, continues to be optimized with new catalysts and conditions to accommodate a wider range of substrates, including those bearing sensitive trifluoromethyl groups. scispace.com

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Key Challenges |

| Cascade Reactions | Increased step- and atom-economy, reduced waste, shorter synthesis time. | Complex reaction optimization, potential for side-product formation. |

| Direct C-H Functionalization | High atom economy, use of simpler starting materials. nih.gov | Achieving high regioselectivity, catalyst stability and cost. nih.gov |

| Flow Chemistry | Enhanced safety and scalability, precise control over reaction parameters. | High initial equipment cost, potential for clogging with solid byproducts. |

| Biocatalysis | High selectivity (enantio- and regioselectivity), mild reaction conditions. | Enzyme stability, limited substrate scope, cost of enzyme production. |

Development of Highly Selective Functionalization Methods

The this compound scaffold possesses multiple sites for potential modification. A significant challenge lies in developing methods that can selectively functionalize one position without affecting others. The bromine atom at the C2 position is a prime handle for cross-coupling reactions, but achieving selectivity at other positions on the quinoline ring, particularly through direct C-H functionalization, is a major goal.

Future research will likely focus on:

Regiodivergent Catalysis: Employing catalytic systems where the choice of ligand, metal, or reaction conditions can selectively direct functionalization to different C-H bonds (e.g., C3, C5, C8) on the quinoline ring. polyu.edu.hk Nickel-catalyzed methods have already shown promise for exclusive C3-functionalization of quinolines. polyu.edu.hk

Orthogonal Protecting Group Strategies: Developing novel protecting groups that allow for the sequential and selective modification of different positions on the quinoline core.

Remote C-H Functionalization: Designing catalytic systems with long, flexible ligands that can reach and activate more distant C-H bonds on the benzocyclic portion of the quinoline.

The development of palladium-phosphine ligand systems has demonstrated the ability to selectively control N-arylation versus C-H activation, highlighting how catalyst choice can dictate reaction outcomes. nih.gov Further refinement of these systems will be crucial for achieving predictable and high-yielding selective functionalizations.

Targeted Drug Design and Mechanism-Based Studies

Derivatives of this compound have shown significant promise as bioactive molecules, particularly as anticancer agents. researchgate.netnih.gov Future research in this area will become increasingly sophisticated, moving from broad screening to rational, target-based drug design.

This will involve:

Structure-Based Drug Design (SBDD): Using high-resolution structural information of biological targets (e.g., kinases, topoisomerases, tubulin) to design inhibitors with high potency and selectivity. researchgate.netnih.govrsc.org Derivatives have already been identified as potent microtubule polymerization inhibitors that bind to the colchicine (B1669291) site on tubulin. researchgate.net

Mechanism of Action (MoA) Studies: Conducting in-depth biological studies to elucidate precisely how these compounds exert their therapeutic effects. This includes identifying direct binding partners, downstream signaling effects, and potential mechanisms of resistance.

Pharmacokinetic Profiling: Systematically studying the absorption, distribution, metabolism, and excretion (ADME) properties of new derivatives early in the design process to improve their drug-likeness and potential for clinical success. Computational tools can be employed to predict these properties.

Fragment-Based Drug Discovery (FBDD): Using the quinoline core as a starting point and growing or linking small molecular fragments to create highly optimized ligands for specific biological targets.

The ultimate goal is to develop next-generation therapeutic agents based on the this compound scaffold with improved efficacy, reduced side effects, and clear, well-understood mechanisms of action. nih.gov

Q & A

Q. What are the common synthetic routes for 2-bromo-4-(trifluoromethyl)quinoline, and how do reaction conditions influence yield?

The synthesis typically involves halogenation and trifluoromethylation steps. For example:

- Suzuki-Miyaura coupling : 2-Bromo-4-(trifluoromethyl)aniline reacts with boronic acid derivatives under palladium catalysis to form intermediates, followed by cyclization .

- Nickel-catalyzed insertion : Alkynes react with 2-(trifluoromethyl)-1,3-benzothiazoles, leveraging C–S bond cleavage to form the quinoline core .

Optimization : Yields depend on temperature (80–120°C), catalyst loading (5–10 mol%), and solvent polarity (e.g., DMF vs. THF). Lower temperatures favor selectivity but reduce conversion rates .

Q. What analytical techniques are critical for characterizing this compound derivatives?

- LCMS/HPLC : Used to confirm molecular weight (e.g., m/z 243 [M+H-C₄H₉OCO]⁺) and purity (>97% by GC) .

- ¹H/¹³C NMR : Assigns regiochemistry; the trifluoromethyl group causes distinct downfield shifts (δ 120–125 ppm for CF₃ in ¹³C) .

- X-ray crystallography : Resolves structural ambiguities, such as planarity of the quinoline ring and halogen positioning .

Q. Which intermediates are critical in the synthesis of this compound?

Key intermediates include:

- 2-Bromo-4-(trifluoromethyl)aniline : A precursor for cross-coupling reactions .

- 4-Bromo-2-(trifluoromethyl)quinoline : Used in further functionalization (e.g., amination, sulfonation) .

- Brominated boronic acids : Enable modular construction of substituted quinolines via Suzuki coupling .

Advanced Research Questions

Q. How does the regioselectivity of bromination and trifluoromethylation impact downstream applications?

- Bromine positioning : Bromine at C-2 enhances electrophilic substitution reactivity, while C-4 bromination favors nucleophilic aromatic substitution (e.g., SNAr) .

- Trifluoromethyl effects : The CF₃ group at C-4 increases electron-withdrawing effects, stabilizing intermediates but complicating nucleophilic attacks. Computational studies (DFT) suggest C-2 bromination lowers LUMO energy, facilitating cross-coupling .

Q. What biological activities are associated with this compound derivatives?

- Antiprotozoal activity : Structural analogs (e.g., mefloquine) inhibit malaria parasites via heme polymerization disruption .

- Anticancer potential : Bromine and CF₃ groups enhance DNA intercalation and topoisomerase inhibition. In vitro studies show IC₅₀ values of 1–10 µM against leukemia cell lines .

- Enzyme inhibition : Derivatives act as dual thymidylate synthase (TS) and dihydrofolate reductase (DHFR) inhibitors, with Ki values < 100 nM .

Q. How do stability and decomposition pathways affect storage and handling?

- Light sensitivity : Bromoquinolines degrade under UV light, forming dehalogenated byproducts. Store in amber vials at –20°C .

- Hydrolytic stability : The C-Br bond is susceptible to hydrolysis in aqueous media (pH > 7). Use anhydrous solvents (e.g., DCM) for reactions .

- Thermal decomposition : Above 150°C, CF₃ groups may detach, releasing HF. Thermogravimetric analysis (TGA) is recommended for thermal profiling .

Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?

- Cross-validation : Compare LCMS (e.g., retention time: 1.31 minutes in TFA buffer ) with independent NMR assignments.

- Reaction reproducibility : Variability in palladium catalyst batches or moisture content in solvents (e.g., DMF) can alter yields. Use rigorously dried solvents and standardized catalysts .

- Crystallographic confirmation : Resolve disputes over regiochemistry via single-crystal X-ray diffraction .

Q. What computational tools predict the reactivity of this compound in novel reactions?

- DFT calculations : Model transition states for cross-coupling reactions (e.g., Fukui indices for electrophilic/nucleophilic sites) .

- Molecular docking : Predict binding affinities for biological targets (e.g., Plasmodium falciparum enzymes) using AutoDock Vina .

- QSAR models : Correlate substituent effects (e.g., Hammett σ values for CF₃) with bioactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.